3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one
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Overview
Description
3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, phenyl groups, and a propanoylphenyl group attached to an isoindolone core.
Preparation Methods
The synthesis of 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanoylphenyl moiety can be reduced to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. .
Scientific Research Applications
3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 3-Hydroxy-3-phenyl-2-(4-propanoylphenyl)-2,3-dihydro-1h-isoindol-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 3-Hydroxy-3-phenyl-2-(4-methylphenyl)-2,3-dihydro-1h-isoindol-1-one
- 3-Hydroxy-3-phenyl-2-(4-ethylphenyl)-2,3-dihydro-1h-isoindol-1-one These compounds share the isoindolone core but differ in the substituents attached to the phenyl groups, leading to variations in their chemical and biological properties .
Properties
CAS No. |
3532-44-3 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-(4-propanoylphenyl)isoindol-1-one |
InChI |
InChI=1S/C23H19NO3/c1-2-21(25)16-12-14-18(15-13-16)24-22(26)19-10-6-7-11-20(19)23(24,27)17-8-4-3-5-9-17/h3-15,27H,2H2,1H3 |
InChI Key |
CXAIJAVXSYVZGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origin of Product |
United States |
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